Catharine -

Catharine

Catalog Number: EVT-1583614
CAS Number:
Molecular Formula: C46H54N4O10
Molecular Weight: 822.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Catharine is an alkaloid.
Overview

Catharine is a complex alkaloid with the chemical formula C46H54N4O10C_{46}H_{54}N_{4}O_{10} and is recognized for its diverse biological activities. This compound is categorized as an alkaloid, which are naturally occurring compounds containing basic nitrogen atoms. Alkaloids are known for their pharmacological effects and are commonly derived from plants. Catharine is primarily sourced from various plant species, particularly those in the Bacillus genus, which are known for producing a wide array of antimicrobial compounds .

Source

Catharine has been identified in specific strains of Bacillus subtilis, a bacterium well-known for its ability to produce secondary metabolites with antimicrobial properties. The production of such compounds is often linked to the organism's survival mechanisms against competing microorganisms in its environment .

Classification

In terms of classification, Catharine falls under the broader category of alkaloids and can be further classified based on its structural characteristics and biological functions. Alkaloids are typically divided into several classes, including simple alkaloids, complex alkaloids, and protoalkaloids, depending on their chemical structure and biosynthetic pathways .

Synthesis Analysis

Methods

The synthesis of Catharine can be achieved through various methods, primarily focusing on extraction from natural sources or through synthetic organic chemistry techniques. The most common method involves isolating the compound from Bacillus subtilis cultures where it is produced as a secondary metabolite.

Technical Details:

  1. Fermentation: Cultivating Bacillus subtilis in controlled conditions allows for the optimal production of Catharine. The fermentation process typically requires specific nutrients and environmental conditions (pH, temperature) to maximize yield.
  2. Extraction: Post-cultivation, Catharine can be extracted using solvent extraction techniques such as liquid-liquid extraction or solid-phase extraction to separate it from other metabolites.
  3. Purification: Further purification can be achieved using chromatography techniques such as high-performance liquid chromatography (HPLC), which helps isolate Catharine from impurities and other compounds produced during fermentation.
Molecular Structure Analysis

Structure

The molecular structure of Catharine is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure includes multiple rings and functional groups typical of alkaloids, contributing to its biological activity.

Data:

  • Molecular Formula: C46H54N4O10C_{46}H_{54}N_{4}O_{10}
  • Molecular Weight: Approximately 834.94 g/mol
  • Structural Features: The presence of nitrogen atoms within the rings suggests potential interactions with biological targets, enhancing its pharmacological profile .
Chemical Reactions Analysis

Reactions

Catharine undergoes various chemical reactions that are essential for its biological activity. These reactions often involve interactions with cellular components or other biomolecules.

Technical Details:

  1. Acid-Base Reactions: As an alkaloid, Catharine can act as a weak base due to the presence of nitrogen atoms that can accept protons.
  2. Redox Reactions: It may participate in redox reactions that alter its oxidation state, impacting its reactivity and interaction with biological systems.
  3. Complexation Reactions: The ability of Catharine to form complexes with metal ions can influence its solubility and bioavailability.
Mechanism of Action

Process

The mechanism of action of Catharine primarily involves its interaction with microbial cells, leading to antimicrobial effects. It disrupts cellular processes in target organisms, inhibiting growth or causing cell death.

Data:

  • Target Interaction: Catharine may interact with bacterial cell membranes or intracellular targets, leading to alterations in membrane permeability or interference with metabolic pathways.
  • Biological Impact: Studies suggest that Catharine exhibits significant antimicrobial activity against various pathogens, making it a candidate for further pharmacological exploration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with acids and bases; forms salts upon protonation.

Relevant Data:

  • Melting Point: Not extensively documented but expected to vary based on purity and form .
Applications

Scientific Uses

Catharine has potential applications in various scientific fields:

  1. Pharmaceutical Development: Due to its antimicrobial properties, it is being investigated as a lead compound for developing new antibiotics.
  2. Biotechnology: Its role in microbial interactions makes it valuable for studying ecological dynamics within microbial communities.
  3. Agricultural Science: Potential use as a natural pesticide or growth promoter in sustainable agriculture practices.
Biosynthesis Pathways and Precursor Utilization

Metabolic Origins in Prokaryotic vs. Eukaryotic Systems

The biosynthesis of complex alkaloids like Catharine demonstrates fundamental divergences between prokaryotic and eukaryotic metabolic strategies. In prokaryotic systems, pathways frequently exhibit gene clustering and lateral gene transfer events that enable rapid metabolic innovation. A seminal example exists in Toxoplasma gondii (an apicomplexan eukaryote), where the serine palmitoyltransferase (SPT) responsible for sphingolipid biosynthesis shows direct phylogenetic and structural relationships to bacterial homologs. This enzyme functions as a homodimeric soluble enzyme in bacteria but was evolutionarily repurposed as a membrane-associated enzyme in eukaryotes via lateral gene transfer [1]. Biochemical analyses confirm this prokaryotic-origin enzyme performs the condensation of serine and palmitoyl-CoA – the committed step in sphingolipid biosynthesis – despite lacking the canonical eukaryotic heterodimeric structure [1].

Eukaryotes, particularly plants like Catharanthus roseus, employ subcellular compartmentalization and intercellular translocation for Catharine precursor biosynthesis. The terpenoid indole alkaloid (TIA) pathway exemplifies this complexity:

  • Secologanin (terpenoid moiety) biosynthesis initiates in the internal phloem associated parenchyma (IPAP) with later steps occurring in epidermal cells
  • Tryptamine (indole moiety) synthesis occurs in the cytosol of epidermal cells
  • Strictosidine formation (coupling of secologanin and tryptamine) occurs in vacuoles
  • Late-stage modifications for Catharine derivatives occur in laticifers and idioblasts [8]

This spatial segregation necessitates specialized transporters (e.g., CrNPF2.9 for strictosidine export) absent in prokaryotes [8].

Table 1: Comparative Features of Prokaryotic vs. Eukaryotic Biosynthetic Enzymes

Enzyme CharacteristicProkaryotic SystemsEukaryotic SystemsExample
Enzyme ArchitectureHomodimeric soluble formsHeterodimeric membrane-associatedSerine palmitoyltransferase (SPT) [1]
Gene OrganizationOperon clustersDispersed genomic lociCoenzyme Q biosynthetic genes
Cofactor RequirementsMinimal chaperone dependenceExtensive chaperone/cofactor networksCytochrome P450 (CYP) enzymes
Evolutionary MechanismLateral gene transfer dominantVertical descent with neofunctionalizationApicomplexan SPT from bacteria

Role of Aromatic Ring Precursors in Pathway Diversification

Aromatic ring precursors serve as critical branch points directing metabolic flux toward structurally distinct alkaloid classes, including Catharine derivatives. Coenzyme Q (CoQ) biosynthesis provides a paradigm for aromatic precursor promiscuity, where multiple ring sources enter the pathway:

  • 4-Hydroxybenzoate (4HB): Traditional precursor converted to CoQ across bacteria, yeast, and mammals
  • para-Aminobenzoic acid (pABA): Nitrogen-containing precursor utilized exceptionally in yeast via deamination
  • Resveratrol/coumarate: Plant-derived polyphenols incorporated intact into CoQ's aromatic ring in both prokaryotes and eukaryotes [2] [7]

Stable isotope tracing (¹³C₆-labeled compounds) demonstrates organism-specific precursor preferences:

- *E. coli*: Incorporates ¹³C₆-resveratrol/coumarate → ¹³C₆-CoQ  - *S. cerevisiae*: Utilizes ¹³C₆-4HB, ¹³C₆-pABA, *and* ¹³C₆-polyphenols → ¹³C₆-CoQ  - Mammalian cells: Incorporates ¹³C₆-resveratrol/coumarate but *not* pABA → ¹³C₆-CoQ  [2]  

In Catharine-related TIAs, the aromatic indole moiety derives strictly from tryptophan/tryptamine via the shikimate pathway. However, diversification occurs through modifications to this core:

  • C-ring aromatization: Creates the quinoline structure in Catharine derivatives
  • O-methylations: Mediated by O-methyltransferases (e.g., LAMT, 16OMT) using S-adenosylmethionine (SAM)
  • Hydroxylations: Catalyzed by cytochrome P450s (e.g., T16H2, T3O) introducing oxygen functionality [8]

Table 2: Aromatic Ring Precursors and Their Diversification Roles

PrecursorBiosynthetic PathwayModification EnzymesDiversified OutputOrganism Scope
4-HydroxybenzoateCoQ ring biosynthesisUbiA-UbiI enzyme seriesUbiquinone variantsUniversal
para-AminobenzoateYeast-specific CoQ pathwayDeaminases/aminotransferasesNitrogen-free quinoneS. cerevisiae only
TryptamineTerpenoid indole alkaloidsStrictosidine synthase (STR)>3,000 MIAs including CatharineCatharanthus roseus
SecologaninIridoid pathwayCyclases, oxidases, glycosylasesMonoterpene-indole conjugatesApocynaceae plants

Convergence of Alternative Biosynthetic Routes via Schiff Base Intermediates

Schiff base formation constitutes a fundamental biochemical strategy enabling divergent biosynthetic pathways to converge toward unified products. These imine intermediates (R₁R₂C=NR₃) form reversibly between carbonyls and amines, serving as:

  • Electron sinks facilitating decarboxylation/retro-aldol reactions
  • Radical stabilization sites in complex rearrangements
  • Branch points directing flux toward alkaloid subclasses

The radical SAM enzyme TYW1 exemplifies this mechanism during wyosine biosynthesis. Biochemical and structural characterization reveals that TYW1 forms a lysine-pyruvate Schiff base adjacent to its auxiliary [4Fe-4S] cluster. This adduct positions the substrate for radical-mediated C—C bond formation between pyruvate and N-methylguanosine. Crystallographic studies confirm the Schiff base coordinates the unique iron of the auxiliary cluster through the lysine nitrogen and a carboxylate oxygen – analogous to SAM coordination in radical reactions [5].

In alkaloid biosynthesis, Schiff bases are pivotal for:

  • Strictosidine formation: Nucleophilic attack of tryptamine's amine on secologanin's aldehyde creates a Schiff base preceding electrophilic cyclization
  • Vindoline biosynthesis: Tabersonine derivatives undergo transamination via Schiff base intermediates during side-chain modifications [8]
  • Quinone alkaloid assembly: Convergence of polyketide-derived carbonyls with aminoalkyl side chains

The structural flexibility of Schiff bases permits pathway promiscuity where different carbonyl precursors (e.g., aldehydes, α-keto acids) can enter shared downstream steps. This biochemical versatility enables organisms to utilize diverse primary metabolites for specialized alkaloid production.

Table 3: Key Enzymes Utilizing Schiff Base Intermediates in Alkaloid Biosynthesis

EnzymeSchiff Base ChemistrySubstratesFunction in Pathway
TYW1Lysine-pyruvate adduct formationPyruvate, tRNA guanosineRadical-mediated C-C bond formation [5]
Strictosidine synthase (STR)Tryptamine-secologanin imineTryptamine, secologaninCentral MIA scaffold assembly
TransaminasesPyridoxal phosphate-mediated aminationα-Keto acids, amino donorsAmino group transfer in vindoline pathway
Serine palmitoyltransferasePyridoxal phosphate-Schiff baseSerine, palmitoyl-CoASphingoid base condensation [1]

Isotope-Reinforced Tracers for Pathway Elucidation

Stable Isotope Resolved Metabolomics (SIRM) provides unambiguous evidence for Catharine biosynthetic routes by tracking atomic fate. The methodology employs:

  • ¹³C/¹⁵N/²H-labeled precursors: Fed to living systems (cell cultures, whole organisms)
  • Time-resolved sampling: Captures metabolic flux dynamics
  • Advanced MS/NMR detection: Resolves positional isotopomer distributions

Table 4: Mass Spectrometry Platforms for Isotope Tracer Studies

PlatformResolution RequirementDerivatizationKey ApplicationMetabolic Insight
GC-MSLow (R < 10,000)MTBSTFA for pseudo-molecular ionsCentral carbon metabolism mapping¹³C-flux through glycolysis/TCA [6]
FT-ICR-MSHigh (R > 400,000)None requiredIntact lipid/alkaloid isotopologue analysisRing precursor incorporation efficiency
Orbitrap-MSMedium (R ~ 240,000)Optional for sensitivityPolar metabolite tracingATP/NADPH cofactor roles in alkaloid synthesis
LC-MS/MSMedium (R ~ 60,000)Isotope-coded enhancing tagsLow-abundance intermediate detectionTransient Schiff base adduct identification

Applications in Catharine-related pathways include:1. CoQ ring precursor determination:- ¹³C₆-Resveratrol → ¹³C₆-CoQ in E. coli, yeast, mammals [2]- ¹³C₆-pABA → ¹³C₆-CoQ only in yeast via deamination [7]2. TIA pathway validation:- ¹³C-Tryptophan → ¹³C-labeled strictosidine → ¹³C-vindoline/catharanthine- ²H-Glucose → ²H-secologanin demonstrating MEP pathway contribution [8]3. Schiff base trapping: Using carbonyl-reactive probes (e.g., hydroxylamine) to isolate transient imine intermediates coupled with ¹⁵N-tracing

The power of SIRM lies in natural abundance correction – computationally removing isotopic contributions from derivatization agents or natural ¹³C/²H – to quantify true metabolic enrichment. For instance, GC-MS analysis of MTBSTFA-derivatized metabolites requires mathematical correction for the eight silicon and >20 carbon atoms introduced during derivatization [6]. Similarly, FT-MS enables direct detection of ¹³C-patterns in Catharine derivatives without interference, revealing ring-specific labeling from different precursors.

Properties

Product Name

Catharine

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(2S,6Z)-6-ethyl-8-formyl-2-methoxycarbonyl-4-oxo-8,18-diazatricyclo[9.7.0.012,17]octadeca-1(11),6,12,14,16-pentaen-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C46H54N4O10

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C46H54N4O10/c1-8-28-21-29(53)24-45(41(54)58-6,37-31(15-19-49(25-28)26-51)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)57-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(60-27(3)52)46(39,56)42(55)59-7/h10-14,16,22-23,25-26,38-40,47,56H,8-9,15,17-21,24H2,1-7H3/b28-25-/t38-,39+,40+,43+,44+,45-,46-/m0/s1

InChI Key

KLFYPJRLOIHTCM-CIJHUGPSSA-N

SMILES

CCC1=CN(CCC2=C(C(CC(=O)C1)(C3=C(C=C4C(=C3)C56CCN7C5C(C=CC7)(C(C(C6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O

Canonical SMILES

CCC1=CN(CCC2=C(C(CC(=O)C1)(C3=C(C=C4C(=C3)C56CCN7C5C(C=CC7)(C(C(C6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O

Isomeric SMILES

CC/C/1=C/N(CCC2=C([C@](CC(=O)C1)(C3=C(C=C4C(=C3)[C@]56CCN7[C@H]5[C@@](C=CC7)([C@H]([C@@]([C@@H]6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O

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